molecular formula C10H9BrN2O2 B14088000 Ethyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate

Ethyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate

Cat. No.: B14088000
M. Wt: 269.09 g/mol
InChI Key: OHRJBXUTXYUSMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate (CAS: 1805673-99-7) is a high-purity chemical reagent with a molecular formula of C10H9BrN2O2 and a molecular weight of 269.10 g/mol . This compound serves as a versatile and crucial synthetic intermediate in various research fields, particularly in medicinal chemistry and drug discovery. The presence of both a bromo substituent and an ethyl carboxylate group on the benzimidazole scaffold makes it a valuable building block for constructing more complex molecules. Researchers utilize this compound in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, to introduce diverse carbon or nitrogen-based functional groups at the 2-position. Simultaneously, the ester group can be hydrolyzed to a carboxylic acid or further modified, enabling the exploration of structure-activity relationships and the development of novel pharmaceutical candidates, including kinase inhibitors and antiviral agents. This product is provided with a purity of 95% . For research purposes only. Not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

ethyl 2-bromo-3H-benzimidazole-5-carboxylate

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-9(14)6-3-4-7-8(5-6)13-10(11)12-7/h3-5H,2H2,1H3,(H,12,13)

InChI Key

OHRJBXUTXYUSMP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(N2)Br

Origin of Product

United States

Preparation Methods

Palladium-Mediated N-Arylation and Copper-Catalyzed Cyclization

The one-pot synthesis of benzimidazole derivatives, as demonstrated by Sun et al., involves sequential Pd-catalyzed N-arylation and Cu-mediated C–H functionalization. For ethyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate, this method necessitates:

  • Amidine Formation : Reaction of 4-bromo-2-fluoroaniline with ethyl cyanoacetate in the presence of NaH/DMSO to yield the corresponding amidine intermediate.
  • N-Arylation : Coupling the amidine with a bromo-substituted aryl iodide (e.g., 2-bromoiodobenzene) using Pd(OAc)₂/Xantphos/Cs₂CO₃ in xylene at 140°C.
  • Cyclization : Introduction of Cu(OAc)₂ under oxygen atmosphere to facilitate intramolecular C–N bond formation, yielding the benzimidazole core.

This method achieves yields of 70–85% for analogous compounds, with reaction times of 18–26 hours. Critical variables include the electron-withdrawing effect of the bromo substituent, which accelerates cyclization but may necessitate higher Cu(OAc)₂ loadings (0.5 equiv.) to overcome steric hindrance.

Spectroscopic Validation

For the target compound, key spectral data inferred from analogous structures include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.15 (d, J = 8.4 Hz, 1H, Ar–H), 7.89 (s, 1H, imidazole-H), 4.42 (q, J = 7.1 Hz, 2H, –OCH₂CH₃), 1.42 (t, J = 7.1 Hz, 3H, –CH₃).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 165.2 (C=O), 148.7 (C-Br), 134.5–119.3 (aromatic carbons), 61.5 (–OCH₂), 14.1 (–CH₃).
  • IR (neat) : 1720 cm⁻¹ (C=O stretch), 1585 cm⁻¹ (C=N).

Multi-Step Synthesis via Cyclization of Brominated Aldehydes

Patent-Based Approaches

The method disclosed in WO2015005615A1 involves cyclization of brominated aldehydes with ethyl glyoxylate:

  • Aldehyde Preparation : 2-Bromo-4-nitrobenzaldehyde is synthesized via nitration followed by bromination of benzaldehyde.
  • Cyclization : Reaction with ethyl glyoxylate in acetic acid at 100°C for 12 hours, forming the benzimidazole ring.
  • Esterification : Treatment with ethanol/H₂SO₄ to secure the ethyl carboxylate group.

This route achieves 65–75% yields but requires chromatographic purification due to byproducts from nitro-group reduction.

Comparative Analysis of Methods

Parameter One-Pot Catalytic Multi-Step Cyclization
Yield 70–85% 65–75%
Reaction Time 18–26 h 24–36 h
Catalysts Pd/Cu None
Purification Complexity Moderate High
Scalability High Moderate

Electrophilic Bromination of Preformed Benzimidazole

Direct Bromination Strategies

Bromination of ethyl 1H-benzo[d]imidazole-6-carboxylate using N-bromosuccinimide (NBS) in DMF at 80°C selectively introduces bromine at the C2 position due to the electron-directing effects of the imidazole nitrogen. Key considerations:

  • Regioselectivity : The ester group at C6 deactivates the ring, favoring bromination at C2 (80% selectivity).
  • Side Reactions : Over-bromination at C4/C7 occurs if NBS exceeds 1.2 equiv., reducing yields to 45–50%.

Industrial-Scale Considerations

Environmental Impact

Cu/O₂ systems in one-pot methods generate H₂O as the sole byproduct, aligning with green chemistry principles. In contrast, multi-step routes produce nitrobenzene waste, necessitating costly disposal.

Emerging Methodologies

Photocatalytic Bromination

Recent advances suggest that visible-light-mediated bromination using Ru(bpy)₃²⁺ catalysts could achieve C2 selectivity at room temperature, though yields remain suboptimal (50–55%).

Flow Chemistry Applications

Continuous-flow reactors reduce reaction times for one-pot syntheses to 4–6 hours by enhancing heat/mass transfer, though equipment costs limit adoption.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Ester hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

    Oxidation and reduction: The benzoimidazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in the presence of a base like sodium hydroxide or potassium carbonate.

    Ester hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzoimidazoles.

    Ester hydrolysis: Formation of 2-bromo-1H-benzo[d]imidazole-6-carboxylic acid.

    Oxidation and reduction: Formation of various oxidized or reduced derivatives of the benzoimidazole ring.

Scientific Research Applications

Ethyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites of target proteins. The bromine atom and ester group can enhance its binding affinity and specificity through interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Ethyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate belongs to a broader class of benzimidazole carboxylates. Key structural analogs include:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Ethyl 2-methyl-1H-benzo[d]imidazole-6-carboxylate Methyl (2) C₁₁H₁₂N₂O₂ 204.23 Higher lipophilicity; intermediate in hydrazide synthesis
Methyl 2-(4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylate 4-Hydroxyphenyl (2) C₁₅H₁₂N₂O₃ 268.27 Anticancer candidate; hydrogen-bonding capacity
Methyl 2-(butylamino)-1H-benzo[d]imidazole-6-carboxylate Butylamino (2) C₁₃H₁₇N₃O₂ 263.30 Necroptosis inhibition; enhanced solubility
Ethyl 2-chloro-1H-benzo[d]imidazole-6-carboxylate Chloro (2) C₁₀H₉ClN₂O₂ 224.65 Lower molecular weight; similar reactivity to bromo analog

Key Observations :

  • Electrophilicity: The bromine atom in the target compound increases electrophilicity at the 2-position compared to methyl or amino substituents, facilitating cross-coupling reactions .
  • Biological Activity: Aryl-substituted analogs (e.g., 4-hydroxyphenyl) exhibit stronger anticancer activity due to π-π stacking interactions with biological targets, whereas alkylamino derivatives (e.g., butylamino) show improved solubility and necroptosis inhibition .
  • Synthetic Flexibility : Chloro and bromo analogs are preferred for Suzuki-Miyaura couplings, but bromo derivatives generally provide higher yields in palladium-catalyzed reactions due to better leaving-group ability .

Critical Analysis :

  • Bromination reactions (e.g., NBS-mediated) often require stringent temperature control to avoid overhalogenation .
  • Amino-substituted derivatives show lower yields due to competing side reactions, necessitating excess amines or catalysts like triazine .
Physicochemical and Pharmacokinetic Properties
Property This compound Ethyl 2-methyl Analog Methyl 4-hydroxyphenyl Analog
LogP (Predicted) 2.1 1.8 2.5
Hydrogen Bond Donors 1 1 2
Hydrogen Bond Acceptors 3 3 4
Polar Surface Area (Ų) 61.7 58.2 85.3

Implications :

  • The bromo derivative’s higher LogP suggests better membrane permeability than methyl analogs, aligning with its use in CNS-targeting drug candidates .
  • Aryl-substituted compounds (e.g., 4-hydroxyphenyl) have larger polar surface areas, reducing blood-brain barrier penetration but improving aqueous solubility .

Biological Activity

Ethyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate is a member of the benzoimidazole class of compounds, which have garnered attention for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

Chemical Structure:
this compound features a benzoimidazole core with a bromine atom and an ethyl ester group. The molecular formula is C10H8BrN2O2C_{10}H_{8}BrN_{2}O_{2}, and its structure can be represented as follows:

Ethyl 2 bromo 1H benzo d imidazole 6 carboxylate\text{Ethyl 2 bromo 1H benzo d imidazole 6 carboxylate}

Synthesis:
The synthesis of this compound typically involves several steps that include the formation of the benzoimidazole core followed by bromination and esterification. Common methods include:

  • Bromination : Utilizing bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position.
  • Esterification : Reacting benzoic acid derivatives with alcohols in the presence of acid catalysts to form the ethyl ester.

Biological Activity

Antimicrobial Activity:
Research has indicated that compounds within the benzoimidazole class exhibit significant antimicrobial properties. This compound has been investigated for its efficacy against various bacterial strains. Preliminary studies suggest it may inhibit growth against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the range of 3.12 to 12.5 μg/mL, comparable to standard antibiotics .

Anticancer Properties:
The potential anticancer activity of this compound has also been explored. In vitro studies have shown that derivatives of benzoimidazoles can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). For instance, compounds derived from similar structures have demonstrated IC50 values ranging from 2.43 to 14.65 μM against these cell lines, indicating promising anticancer potential .

The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific enzymes or receptors within cellular pathways:

  • Enzyme Inhibition : The bromine atom may enhance binding affinity to target enzymes involved in cancer proliferation or microbial resistance.
  • Microtubule Destabilization : Some benzoimidazole derivatives have been shown to disrupt microtubule assembly, leading to cell cycle arrest and subsequent apoptosis in cancer cells .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
Mthis compoundContains a bromine atomPotentially different reactivity due to methyl group
Ethyl 1H-benzo[d]imidazole-2-carboxylateLacks the bromo substitutionSimpler structure, possibly lower biological activity
Propyl 2-(4-isopropylphenyl)-1H-benzo[d]imidazoleSimilar structure but with a propyl groupVariation in hydrophobicity affecting solubility

Case Studies and Research Findings

Several studies have focused on understanding the biological activity of benzoimidazole derivatives. For instance:

  • Study on Antimicrobial Activity : A recent study highlighted that derivatives similar to this compound exhibited potent activity against resistant bacterial strains, suggesting its potential use in developing new antibiotics .
  • Cancer Cell Line Testing : In vitro testing on various cancer cell lines demonstrated that modifications in the benzoimidazole structure could significantly enhance cytotoxicity, making it a viable candidate for further drug development .

Q & A

Q. What are the established synthetic routes for Ethyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving cyclization and functionalization. For example, derivatives of benzo[d]imidazole carboxylates are prepared by refluxing precursors (e.g., 4-amino-3-((substituted)amino)benzoic acid esters) with reagents like thiocarbonyldiimidazole (TCDI) in tetrahydrofuran (THF) under nitrogen, followed by purification via column chromatography . Optimization includes adjusting reaction times (e.g., 24 hours for cyclization) and stoichiometric ratios of brominating agents to ensure regioselectivity at the 2-position. Catalyst selection (e.g., sulfuric acid for esterification) and solvent polarity are critical for yield improvement .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer : Key techniques include:
  • FTIR : Identifies functional groups (e.g., C=N stretching at ~1615–1620 cm⁻¹, C-Br at ~590–592 cm⁻¹) .
  • 1H NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.4–8.3 ppm, ethyl ester protons at δ 1.3–4.1 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z ~300–310 for brominated derivatives) .
  • Melting Point (M.p.) : Assesses purity (e.g., 252–257°C for brominated analogs) .

Q. How are benzo[d]imidazole derivatives purified post-synthesis, and what challenges arise?

  • Methodological Answer : Purification often involves column chromatography using silica gel and gradient elution (e.g., ethyl acetate/hexane mixtures). Challenges include separating regioisomers (e.g., bromo vs. chloro substituents) and removing unreacted starting materials. Recrystallization from ethanol or methanol is employed for crystalline derivatives, with monitoring via TLC (Rf values ~0.65–0.83) .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX, OLEX2) resolve structural ambiguities in brominated benzo[d]imidazole derivatives?

  • Methodological Answer :
  • SHELXL : Refines crystal structures using high-resolution X-ray data, particularly effective for handling twinned crystals or disordered bromine atoms. Key parameters include anisotropic displacement factors and restraint settings for Br-containing moieties .
  • OLEX2 : Integrates structure solution (via dual-space algorithms) and visualization, enabling real-time adjustment of hydrogen bonding and π-π stacking interactions. The "Materials Module" in Mercury CSD aids in comparing packing motifs with related structures .

Q. What computational strategies predict the EGFR-inhibitory potential of this compound derivatives?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to EGFR’s kinase domain (PDB: 1M17). Substituents at the 2- and 6-positions (e.g., bromo, phenyl groups) are optimized for hydrophobic pocket interactions .
  • ADMET Prediction : SwissADME or ADMETLab2.0 assesses pharmacokinetics (e.g., blood-brain barrier penetration, CYP450 inhibition). Derivatives with high GI absorption (>80%) and moderate LogP (2–4) are prioritized .

Q. How do reaction mechanisms (e.g., Groebke-Blackburn-Bienayme) inform the design of benzo[d]imidazole hybrids?

  • Methodological Answer : The Groebke-Blackburn-Bienayme (GBB) reaction enables three-component coupling to form imidazo[1,2-a]pyridines. For brominated benzo[d]imidazoles, mechanistic insights (e.g., iminium ion intermediates) guide catalyst selection (e.g., piperidine for enantioselectivity) and solvent optimization (e.g., ethanol for polarity). X-ray structures of intermediates (e.g., tert-butylamino derivatives) validate stereochemical outcomes .

Q. What substituent modifications enhance the pharmacological profile of 2-bromo-benzo[d]imidazole carboxylates?

  • Methodological Answer :
  • Electron-Withdrawing Groups (e.g., -Br, -Cl) : Improve metabolic stability but may reduce solubility.
  • Alkyl/Ester Chains : Ethyl esters balance lipophilicity and hydrolysis resistance. Methyl groups at the 1-position (e.g., 1-methyl derivatives) mitigate P-gp efflux .
  • Heteroaryl Extensions : Thiazole or oxazole rings (e.g., from ) enhance target specificity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.